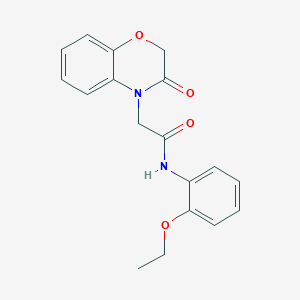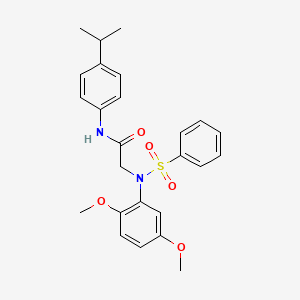![molecular formula C27H28N2O4 B6107647 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B6107647.png)
4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound used in scientific research for its potential therapeutic properties. It is also known as JNJ-26854165 and has been studied for its anticancer effects.
Mécanisme D'action
The mechanism of action of 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the inhibition of the histone deacetylase enzyme. This enzyme is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
In vitro studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is important for the growth and spread of tumors. In vivo studies in animal models have shown that JNJ-26854165 can inhibit tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in lab experiments is its potential as a therapeutic agent for cancer treatment. Its ability to inhibit the histone deacetylase enzyme and induce cell cycle arrest, apoptosis, and angiogenesis inhibition make it a promising candidate for further development. However, one limitation is that it may have off-target effects on other enzymes or proteins, which could lead to unwanted side effects.
Orientations Futures
There are several future directions for research on 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One direction is to further investigate its potential as a therapeutic agent for cancer treatment, including its efficacy and safety in clinical trials. Another direction is to study its effects on other diseases or conditions, such as neurodegenerative diseases or inflammation. Additionally, research could focus on developing more potent and selective inhibitors of the histone deacetylase enzyme, which could lead to improved therapeutic agents for cancer treatment.
Méthodes De Synthèse
The synthesis method for 4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide involves the reaction of 4-aminobenzamidine with 4-(3-methoxyphenoxy)methylbenzyl chloride in the presence of a base. This results in the formation of the intermediate compound, which is then reacted with 4-(1-piperidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product.
Applications De Recherche Scientifique
4-[(3-methoxyphenoxy)methyl]-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential therapeutic properties in cancer treatment. It has been shown to inhibit the activity of the histone deacetylase enzyme, which plays a role in the regulation of gene expression. By inhibiting this enzyme, JNJ-26854165 can induce cell cycle arrest, promote apoptosis, and inhibit angiogenesis, all of which are important for cancer treatment.
Propriétés
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-N-[4-(piperidine-1-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O4/c1-32-24-6-5-7-25(18-24)33-19-20-8-10-21(11-9-20)26(30)28-23-14-12-22(13-15-23)27(31)29-16-3-2-4-17-29/h5-15,18H,2-4,16-17,19H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRVLSJRMRCTKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-7-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107566.png)
![3-[(4-bromobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B6107573.png)
![(3-(2-fluorobenzyl)-1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6107588.png)
![2-[4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6107609.png)

![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6107613.png)
![N-cyclobutyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B6107620.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-2-methyl-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B6107626.png)

![N-(5-chloro-2-methoxyphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6107638.png)
![2-[1-cyclopentyl-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6107640.png)
![N-methyl-3-{1-[(methylthio)acetyl]-3-piperidinyl}-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6107661.png)
![1-[2-(4-fluorophenyl)ethyl]-4-(isopropylamino)-2-pyrrolidinone](/img/structure/B6107663.png)
